molecular formula C13H9ClN2 B13874154 4-Anilino-2-chlorobenzonitrile

4-Anilino-2-chlorobenzonitrile

Cat. No.: B13874154
M. Wt: 228.67 g/mol
InChI Key: XQIGPUKQCSYQPI-UHFFFAOYSA-N
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Description

4-Anilino-2-chlorobenzonitrile is an aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, a cyano group (-C≡N) at position 1, and a phenylamino (anilino) group (-NH-C₆H₅) at position 3. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-anilino-2-chlorobenzonitrile

InChI

InChI=1S/C13H9ClN2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,16H

InChI Key

XQIGPUKQCSYQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-chlorobenzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrogen gas. The reaction conditions include a temperature range of 80-100°C and a pressure of 1-2 atm .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-2-chlorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Anilino-2-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Anilino-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares 4-Anilino-2-chlorobenzonitrile with structurally related compounds, focusing on substituent effects, biological activities, and synthetic utility.

Substituent Position and Functional Group Variations
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-Amino-2-chlorobenzonitrile C₇H₅ClN₂ -NH₂ (4), -Cl (2), -CN (1) Precursor for pharmaceuticals, agrochemicals; polar solvent solubility .
4-(4-Chloroanilino)quinoline C₁₅H₁₀ClN₃ -NH-C₆H₄-Cl (4), quinoline core IC₅₀ = 3.42 µM (MCF-7 breast cancer); targets kinase pathways .
2-Amino-4-chlorobenzoic acid C₇H₆ClNO₂ -NH₂ (2), -Cl (4), -COOH (1) Intermediate for quinazolinones with analgesic/antibacterial activity .
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ -NH-C₆H₃-Cl (3), -COOH (4) Forms acid–acid dimers; studied for crystal packing .

Key Observations :

  • Electronic Effects: The cyano group in benzonitrile derivatives enhances electrophilicity, facilitating nucleophilic substitutions (e.g., coupling reactions) compared to carboxylic acid analogs .
  • Biological Activity: Quinoline derivatives with 4-chloroanilino substituents exhibit potent anticancer activity (e.g., 4-(4-chloroanilino)quinoline, IC₅₀ = 3.42 µM against MCF-7 cells), likely due to kinase inhibition . In contrast, benzoic acid derivatives (e.g., 2-amino-4-chlorobenzoic acid) are more suited for synthesizing heterocycles like quinazolinones .

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